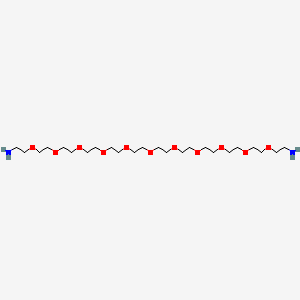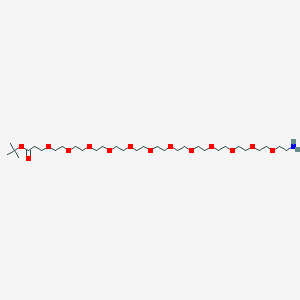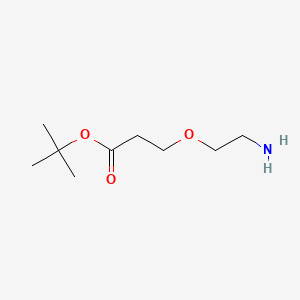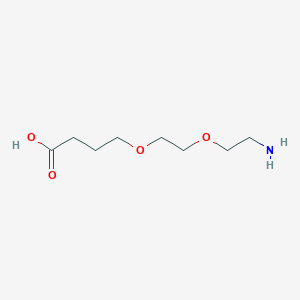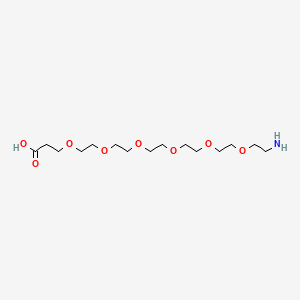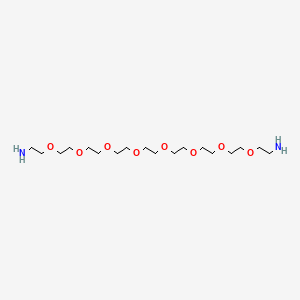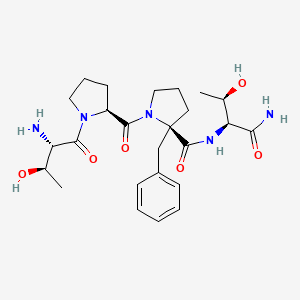
Apimostinel
Overview
Description
Apimostinel (also known as GATE-202, formerly NRX-1074) is an investigational antidepressant . It acts as a novel and selective modulator of the NMDA receptor . It is currently under development for the acute treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Naurex and Allergan .
Synthesis Analysis
This compound modulates the NMDA receptor in a similar fashion to GLYX-13, but has a synthetic modification to one of the amino acids, conferring increased potency and oral bioavailability .Molecular Structure Analysis
This compound is an amidated tetrapeptide, but has been structurally modified, via the addition of a benzyl group, to enhance its metabolic stability and pharmacokinetic profile . Its molecular formula is C25H37N5O6 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound modulates the NMDA receptor in a similar fashion to GLYX-13 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 503.59 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
The crystallization of active pharmaceutical ingredients is a complex operation in drug manufacturing, with multiple physicochemical phenomena and multi-phase governing resistances involved (Trampuž, Teslič, & Likozar, 2019).
API-based research in computational social sciences and digital sociology is based on the extraction of records from online platforms through their application programming interfaces, which has implications for data collection and ethical considerations (Venturini & Rogers, 2019).
In the Asian and Pacific Islander (API) region, capacity building and collaborative research have been focused on topics like neuroscience on HIV/HCV, mental health disorders, and HIV/HCV transmission in relation to substance abuse (Hser et al., 2013).
The use of Apis mellifera (honeybees) in the study of learning and cognition can serve as an engaging system for scientific engagement and exploration of the scientific method (Denton et al., 2021).
Apigenin (Api) is studied for its antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory properties, with significant effects on human melanoma cell lines and dendritic cells (Ghițu et al., 2019).
The presence of active pharmaceutical ingredients in the environment, such as in rivers, poses a threat to environmental and human health, highlighting the need for effective management of pharmaceutical pollution (Wilkinson et al., 2022).
Solid lipid nanoparticles and nanostructured lipid carriers are used to modify the release profile and pharmacokinetic parameters of APIs, affecting their bioavailability for different therapeutic requirements (Souto & Müller, 2010).
Pharmaceuticals in Malaysian drinking water, including APIs, pose potential risks to human health, emphasizing the importance of monitoring and managing pharmaceutical pollution (Wee et al., 2020).
The neuroprotective and neurotrophic effects of Apigenin in mice models of Parkinson's disease suggest its potential in therapeutics (Patil et al., 2014).
Apigenin and related compounds stimulate adult neurogenesis in vivo and in vitro, with implications for treating neurological diseases and disorders (Taupin, 2009).
Mechanism of Action
Apimostinel’s mechanism of action acts through a unique binding site on the NMDA receptor, independent of the glycine site, to modulate receptor activity and enhance NMDAR-mediated synaptic plasticity . It is 1000-fold more potent in vitro and is intended as an improved, follow-up drug to rapastinel .
Safety and Hazards
Future Directions
Results from a Phase 1 study demonstrated a dose-dependent increase in qEEG pharmacodynamic biomarkers of NMDA receptor target activation from baseline, compared with subjects who received placebo . These results support an upcoming Phase 2 study of zelquistinel, the company’s lead oral NMDA receptor modulator for major depressive disorder .
properties
IUPAC Name |
(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUEXCIEIAXPM-PJUQSVSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031863 | |
| Record name | Apimostinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421866-48-9 | |
| Record name | Apimostinel [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421866489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NRX-1074 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apimostinel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APIMOSTINEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTT1F11FZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




